Cas no 1094547-03-1 (4-bromo-2-(3-chlorophenoxy)benzaldehyde)

4-bromo-2-(3-chlorophenoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(3-chlorophenoxy)benzaldehyde
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- Inchi: 1S/C13H8BrClO2/c14-10-5-4-9(8-16)13(6-10)17-12-3-1-2-11(15)7-12/h1-8H
- InChI Key: ZDIPDRFDJGOUSU-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(Br)C=C1OC1=CC=CC(Cl)=C1
4-bromo-2-(3-chlorophenoxy)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370638-2.5g |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95.0% | 2.5g |
$838.0 | 2025-03-18 | |
Enamine | EN300-370638-5.0g |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95.0% | 5.0g |
$1240.0 | 2025-03-18 | |
Enamine | EN300-370638-10.0g |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95.0% | 10.0g |
$1839.0 | 2025-03-18 | |
Enamine | EN300-370638-1.0g |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95.0% | 1.0g |
$428.0 | 2025-03-18 | |
Aaron | AR01E9GE-50mg |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95% | 50mg |
$137.00 | 2025-02-10 | |
Aaron | AR01E9GE-500mg |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95% | 500mg |
$465.00 | 2025-02-10 | |
Aaron | AR01E9GE-1g |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95% | 1g |
$614.00 | 2025-02-10 | |
1PlusChem | 1P01E982-10g |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95% | 10g |
$2335.00 | 2023-12-26 | |
1PlusChem | 1P01E982-1g |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95% | 1g |
$591.00 | 2023-12-26 | |
A2B Chem LLC | AX43954-100mg |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
1094547-03-1 | 95% | 100mg |
$162.00 | 2024-04-20 |
4-bromo-2-(3-chlorophenoxy)benzaldehyde Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on 4-bromo-2-(3-chlorophenoxy)benzaldehyde
Introduction to 4-bromo-2-(3-chlorophenoxy)benzaldehyde (CAS No. 1094547-03-1) and Its Applications in Modern Chemical Biology
4-bromo-2-(3-chlorophenoxy)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1094547-03-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This aromatic aldehyde derivative features a bromine substituent at the 4-position and a chlorophenoxy group at the 2-position of the benzene ring, making it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structure, characterized by the presence of both bromine and chlorine atoms, enhances its reactivity, allowing for diverse synthetic pathways. These include nucleophilic aromatic substitution, cross-coupling reactions, and condensation processes, which are pivotal in constructing more complex molecules. The benzaldehyde moiety itself is a well-known pharmacophore, contributing to the compound's potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
In recent years, 4-bromo-2-(3-chlorophenoxy)benzaldehyde has been explored for its role in developing novel bioactive molecules. Its structural motif is reminiscent of several known therapeutic agents, suggesting that it could serve as a precursor for drugs targeting various diseases. For instance, studies have hinted at its utility in creating inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The halogen atoms in its structure are particularly significant, as they can modulate electronic properties and influence binding interactions with biological targets.
One of the most compelling aspects of 4-bromo-2-(3-chlorophenoxy)benzaldehyde is its adaptability in medicinal chemistry. Researchers have leveraged its framework to design molecules with enhanced selectivity and reduced toxicity. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and other chronic diseases. The bromine atom, in particular, provides a handle for further functionalization via transition-metal-catalyzed reactions, enabling the introduction of diverse side chains that can fine-tune biological activity.
The pharmaceutical industry has shown interest in halogenated aromatic aldehydes like 4-bromo-2-(3-chlorophenoxy)benzaldehyde due to their broad spectrum of biological activities. These compounds are often explored as starting points for synthesizing novel therapeutics that can interact with proteins or nucleic acids in unique ways. The chlorophenoxy group adds another layer of complexity, allowing for interactions with specific binding pockets in enzymes or receptors. This dual-halogenated system makes it an attractive candidate for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have further propelled the study of 4-bromo-2-(3-chlorophenoxy)benzaldehyde. Molecular modeling techniques are being employed to predict how this compound might behave within biological systems, helping researchers design more effective derivatives. These simulations can identify optimal positions for additional functional groups or modifications that could improve drug-like properties such as solubility, bioavailability, and metabolic stability.
In addition to its pharmaceutical applications, 4-bromo-2-(3-chlorophenoxy)benzaldehyde has found utility in materials science. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing organic semiconductors and conductive polymers. These materials are essential components in electronic devices like organic light-emitting diodes (OLEDs) and solar cells. The compound's aromatic nature also lends itself to applications in liquid crystals and other advanced materials where precise molecular arrangement is critical.
The synthesis of 4-bromo-2-(3-chlorophenoxy)benzaldehyde itself is an intricate process that requires careful control over reaction conditions to ensure high yield and purity. Common synthetic routes involve the bromination of 2-(3-chlorophenoxy)benzyl alcohol or the oxidation of 4-bromo-2-(3-chlorophenoxy)toluene. Each step must be optimized to minimize side products and maximize the desired product.
Quality control is paramount when working with compounds like 4-bromo-2-(3-chlorophenoxy)benzaldehyde, especially if they are intended for biological testing. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and assess purity. Impurities can significantly alter biological activity or lead to off-target effects, making rigorous purification essential.
The future prospects for 4-bromo-2-(3-chlorophenoxy)benzaldehyde appear promising as research continues to uncover new ways to utilize this versatile intermediate. Collaborative efforts between synthetic chemists and biologists will likely drive innovation by combining expertise from different disciplines. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
In conclusion,4-bromo-2-(3-chlorophenoxy)benzaldehyde (CAS No. 1094547-03-1) stands out as a valuable building block in chemical biology with wide-ranging applications from drug discovery to advanced materials. Its unique structural features—particularly the presence of bromine and chlorine atoms—make it highly adaptable for further functionalization while offering potential benefits in biological systems. As research progresses,this compound will undoubtedly continue to be a subject of interest,contributing to advancements across multiple scientific domains.
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